Fmoc-nalpha-methyl-n-im-trityl-d-histidine

Description

Properties

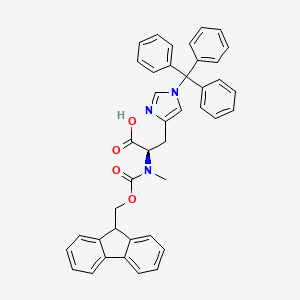

IUPAC Name |

(2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-(1-tritylimidazol-4-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H35N3O4/c1-43(40(47)48-27-37-35-23-13-11-21-33(35)34-22-12-14-24-36(34)37)38(39(45)46)25-32-26-44(28-42-32)41(29-15-5-2-6-16-29,30-17-7-3-8-18-30)31-19-9-4-10-20-31/h2-24,26,28,37-38H,25,27H2,1H3,(H,45,46)/t38-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWVLJHMKVOZWMC-KXQOOQHDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@H](CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H35N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

633.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-N-Me-D-His(Trt)-OH: Properties, Synthesis, and Application

This guide provides a comprehensive technical overview of Fmoc-N-Me-D-His(Trt)-OH, a specialized amino acid derivative crucial for advanced peptide synthesis. Tailored for researchers, chemists, and professionals in drug development, this document delves into the molecule's core properties, its strategic application in solid-phase peptide synthesis (SPPS), and the nuanced protocols required for its successful incorporation into complex peptide sequences. We will explore the rationale behind its unique protecting group strategy and address the common challenges and solutions associated with its use.

Core Molecular Profile

Fmoc-N-Me-D-His(Trt)-OH is a highly specialized building block designed for the introduction of an N-methylated D-histidine residue during Fmoc-based solid-phase peptide synthesis (SPPS). Each component of its structure is deliberately chosen to manage the reactivity of the functional groups during the stepwise elongation of the peptide chain.

Physicochemical Properties

A summary of the key quantitative data for Fmoc-N-Me-D-His(Trt)-OH is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₄₁H₃₅N₃O₄ | [1][2][3][4][5] |

| Molecular Weight | 633.73 g/mol | [1][2][3][4][5] |

| CAS Number | 1217840-61-3; 1217608-75-7 | [2][3][5][6] |

| Appearance | White to off-white powder or crystals | [3] |

| Melting Point | 183-188 °C | [2][3] |

| Stereochemistry | D-Configuration | [6] |

| Storage Temperature | 2-8°C or 15-25°C (refer to supplier) | [3][4] |

Structural Breakdown and Rationale

The utility of this compound stems from its three key structural modifications:

-

Nα-Fmoc (9-fluorenylmethyloxycarbonyl) Group : This is the temporary protecting group for the alpha-amine. Its primary advantage is its lability under mild basic conditions (e.g., piperidine), while remaining stable to the acidic conditions used for final cleavage.[7][8] This orthogonality is the cornerstone of Fmoc-based SPPS.

-

Nτ-Trt (Trityl) Group : The bulky trityl group serves as the side-chain protection for the imidazole ring of histidine.[9] It prevents the nucleophilic side chain from participating in unwanted reactions during peptide coupling. The Trt group is highly acid-labile and is efficiently removed during the final cleavage step with trifluoroacetic acid (TFA).[10][11]

-

Nα-Me (N-alpha-Methyl) Group : The methylation of the backbone alpha-amine is a critical modification used to enhance the pharmacological properties of a peptide. N-methylation can increase metabolic stability by hindering enzymatic degradation, improve cell permeability, and modulate the peptide's conformation, which can fine-tune its binding affinity and activity. However, this modification also introduces significant steric hindrance, which complicates the coupling reaction.[12]

Caption: Structural components of Fmoc-N-Me-D-His(Trt)-OH.

Application in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of Fmoc-N-Me-D-His(Trt)-OH into a peptide sequence follows the standard cycle of Fmoc-SPPS: deprotection, activation, and coupling. However, due to the N-methylation, specific considerations must be taken to ensure efficiency and minimize side reactions.

The SPPS Workflow

The general workflow involves the sequential addition of amino acids to a growing peptide chain that is anchored to a solid support (resin).

Caption: Standard workflow of an Fmoc-SPPS cycle.

Experimental Protocols & Mechanistic Insights

A. Fmoc Group Deprotection

The removal of the Fmoc group is the first step in each cycle, exposing the N-terminal amine for the subsequent coupling reaction.

-

Protocol:

-

Swell the peptide-resin in Dimethylformamide (DMF).

-

Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes.[8][13]

-

Drain the reaction vessel.

-

Repeat the treatment with 20% piperidine in DMF for another 10-15 minutes to ensure complete removal.

-

Thoroughly wash the resin with DMF to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

-

-

Expertise & Causality: The mechanism is a base-catalyzed β-elimination.[14] Piperidine, a secondary amine, abstracts the acidic proton on the fluorenyl ring, leading to the elimination of dibenzofulvene and the release of CO₂ and the free amine.[8] A two-stage deprotection is often employed to minimize side reactions like diketopiperazine formation, especially after incorporating sterically hindered or N-methylated residues.[12] Incomplete removal of piperidine is critical, as residual base can neutralize the subsequent coupling reagents.

B. Activation and Coupling

This is the most critical and challenging step when using N-methylated amino acids. The steric bulk of the N-methyl group significantly slows down the acylation reaction. Therefore, highly efficient activation methods are required.

-

Protocol (HBTU/DIPEA Activation):

-

In a separate vessel, pre-dissolve Fmoc-N-Me-D-His(Trt)-OH (3-5 equivalents relative to resin loading) in DMF.

-

Add an activating agent, such as HBTU (0.95 eq. to the amino acid), and an activating base, such as N,N-Diisopropylethylamine (DIPEA) (2 eq. to the amino acid).[14]

-

Allow the mixture to pre-activate for 5-15 minutes. The solution will typically change color.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Allow the coupling reaction to proceed for 1-4 hours. Reaction time must be optimized and may be significantly longer than for standard amino acids.

-

Wash the resin thoroughly with DMF.

-

Perform a Kaiser test or other qualitative test to confirm the absence of free primary amines. Note: The Kaiser test will be negative for the N-methylated residue itself, but it should be performed on the subsequent step to ensure the previous coupling was successful.

-

-

Expertise & Causality:

-

Choice of Activator: Acyluronium/aminium salts like HBTU or HATU are preferred because they rapidly convert the carboxylic acid into a highly reactive OBt or OAt ester intermediate, which can overcome the steric hindrance of the N-methyl group.[14]

-

Racemization Risk: Histidine is notoriously prone to racemization during activation.[15][16] The risk is highest during the pre-activation step. Minimizing the pre-activation time and using additives like OxymaPure® can help suppress this side reaction.[15]

-

Incomplete Coupling: Due to slow kinetics, double or even triple coupling cycles may be necessary to drive the reaction to completion. Monitoring the reaction is essential.

-

C. Final Cleavage and Side-Chain Deprotection

Once the peptide sequence is fully assembled, it is cleaved from the solid support, and all side-chain protecting groups are removed simultaneously.

-

Protocol:

-

Remove the N-terminal Fmoc group from the final amino acid.[17]

-

Thoroughly wash the peptide-resin with DMF, followed by dichloromethane (DCM), and dry it under vacuum.

-

Prepare a cleavage cocktail. A common formulation for Trp-containing peptides is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT). For sequences without highly sensitive residues, a simpler cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) is often sufficient.[17]

-

Add the cleavage cocktail to the dried resin and allow it to react for 2-4 hours at room temperature.

-

Filter the resin and collect the TFA solution containing the peptide.

-

Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether multiple times.

-

Dry the crude peptide under vacuum.

-

-

Expertise & Causality:

-

Scavengers are Essential: During cleavage, the acid-labile protecting groups (like Trt and Boc) are released as highly reactive carbocations.[17] These cations can irreversibly modify sensitive residues like Tryptophan, Methionine, and Cysteine. Scavengers (water, TIS, EDT, phenol) are nucleophiles that trap these reactive species, protecting the integrity of the final peptide.[11][17] TIS is particularly effective at scavenging the trityl cation.[11]

-

Simultaneous Deprotection: The strong acidity of TFA is sufficient to cleave the peptide from most resins (e.g., Wang, Rink Amide) and simultaneously remove the Trt group from the histidine side chain, yielding the deprotected peptide in a single step.

-

Conclusion

Fmoc-N-Me-D-His(Trt)-OH is an indispensable tool for medicinal chemists aiming to create peptides with enhanced therapeutic profiles. Its successful use hinges on a deep understanding of the interplay between its protecting groups and the specific challenges posed by N-methylation. By employing highly efficient coupling strategies, carefully monitoring reaction completion, and utilizing robust cleavage protocols with appropriate scavengers, researchers can effectively incorporate this valuable building block into complex peptide structures, paving the way for the development of next-generation peptide-based therapeutics.

References

- ChemPep Inc. (n.d.). Fmoc-N-Me-D-His(Trt)-OH.

- GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection.

- Fields, G. B. (n.d.). Methods for Removing the Fmoc Group.

- Kotha, S., & Lahiri, K. (2009). Novel deprotection method of the Fmoc group under neutral hydrogenation conditions. Tetrahedron Letters, 50(26), 3370-3373.

- Traboni, S., Esposito, F., Ziaco, M., De Cesare, N., Bedini, E., & Iadonisi, A. (2024). Catalytic Cleavage of the 9-Fluorenylmethoxycarbonyl (Fmoc) Protecting Group under Neat Conditions. Organic Letters, 26, 3284–3288.

- MedChemExpress. (n.d.). Fmoc-N-Me-His(Trt)-OH.

- Chemsrc. (2025, September 13). Fmoc-N-Me-His(Trt)-OH | CAS#:1217840-61-3.

- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.

- MilliporeSigma. (n.d.). Fmoc-N-Me-His(Trt)-OH 95%.

- Sigma-Aldrich. (n.d.). Fmoc-N-Me-His(Trt)-OH Novabiochem.

- Advanced ChemTech. (n.d.). Fmoc-N-Me-His(Trt)-OH.

- Santa Cruz Biotechnology. (n.d.). Fmoc-D-His(Trt)-OH | CAS 135610-90-1.

- AAPPTec. (n.d.).

- LifeTein. (n.d.). Fmoc-His(Trt)-OH.

- Yang, Y., et al. (2022). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. Organic Process Research & Development.

- ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis.

- InvivoChem. (n.d.). Fmoc-His(Trt)-OH I CAS#: 109425-51-6.

- Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.

- AltaBioscience. (2024, June 14). Fmoc Amino Acids for SPPS.

- Yang, Y., et al. (2022, June 27). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis.

- Sigma-Aldrich. (n.d.). Fmoc-D-His(Trt)-OH Novabiochem.

- Nowick Laboratory. (n.d.).

- Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (n.d.). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis.

- Kumar, A., et al. (2020, August 24). Efficient Chemical Protein Synthesis using Fmoc-Masked N-Terminal Cysteine in Peptide Thioester Segments. PubMed.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Fmoc-N-Me-His(Trt)-OH | CAS#:1217840-61-3 | Chemsrc [chemsrc.com]

- 3. Fmoc-N-Me-His(Trt)-OH 95 1217840-61-3 [sigmaaldrich.com]

- 4. Fmoc-N-Me-His(Trt)-OH Novabiochem 1217840-61-3 [sigmaaldrich.com]

- 5. advancedchemtech.com [advancedchemtech.com]

- 6. chempep.com [chempep.com]

- 7. genscript.com [genscript.com]

- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 9. Fmoc-His(Trt)-OH I CAS#: 109425-51-6 I side-chain of His I InvivoChem [invivochem.com]

- 10. peptide.com [peptide.com]

- 11. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 12. renyi.hu [renyi.hu]

- 13. chem.uci.edu [chem.uci.edu]

- 14. chempep.com [chempep.com]

- 15. scite.ai [scite.ai]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

Solubility of Fmoc-nalpha-methyl-n-im-trityl-d-histidine in organic solvents

Technical Guide: Solubility & Handling of Fmoc-N -methyl-N-im-trityl-D-histidine[1]

Executive Summary

Fmoc-N

While N-methylation is often employed to disrupt

Part 1: Molecular Architecture & Solubility Mechanics[1]

To master the handling of this residue, one must understand the "Solubility Triad" governing its behavior:

-

The Fmoc Group (Lipophilic): Provides solubility in organic solvents but requires polar aprotic environments (DMF, NMP).

-

The Trityl (Trt) Group (Bulky/Hydrophobic): The trityl group on the imidazole ring is massive. While it prevents side-chain reactions, it significantly increases the molecule's hydrophobicity. This makes the molecule nearly insoluble in water and alcohols but highly soluble in chlorinated solvents (DCM).

-

The N-Methyl Group (Steric/H-Bond Disrupter): This is the critical differentiator.[1] While it prevents intermolecular hydrogen bonding (reducing aggregation), it introduces significant steric hindrance.[2] Crucially, this derivative often exists as a refractory solid that only fully solubilizes upon protonation or activation with coupling reagents.

The "Activation-Solubilization" Phenomenon

Field experience confirms that Fmoc-N-Me-D-His(Trt)-OH often appears as a suspension or slurry in pure DMF at 0.1 M. Complete dissolution frequently occurs only after the addition of the coupling reagent (e.g., HATU) and the base (DIPEA).[1] This suggests that the activated ester species is more soluble than the free acid zwitterion or aggregate form.

Part 2: Solvent Compatibility Matrix[1]

The following data consolidates empirical solubility observations for Fmoc-N-Me-D-His(Trt)-OH.

| Solvent | Solubility Rating | Operational Context |

| NMP (N-Methyl-2-pyrrolidone) | Excellent (Preferred) | Primary solvent. Superior to DMF for N-methylated residues due to higher polarity and ability to disrupt aggregates.[1] |

| DMF (Dimethylformamide) | Good | Standard SPPS solvent. May require sonication or slight warming (35°C). |

| DCM (Dichloromethane) | High | Excellent solubility due to the Trityl group. Useful for pre-dissolution before diluting with DMF/NMP, but poor for peptide coupling rates. |

| DMSO (Dimethyl Sulfoxide) | High | Powerful cosolvent. Use (10-20% v/v) if the monomer precipitates in DMF.[1] Avoid as primary solvent due to viscosity and potential oxidization of Met/Cys residues. |

| Water / Alcohols | Insoluble | The Trityl group renders the molecule hydrophobic. Water will cause immediate precipitation. |

| Diethyl Ether / Hexane | Insoluble | Used for precipitation/purification of the crude solid. |

Part 3: Operational Protocols

Workflow 1: The "Activation-First" Dissolution Protocol

Standard "weigh and shoot" automated protocols often fail with this residue.[1] Use this manual dissolution method to ensure the line does not clog.

Caption: Optimized dissolution workflow prioritizing NMP and in-situ activation to overcome initial solubility barriers.

Workflow 2: Coupling Strategy (The "Difficult Junction")

Coupling to a secondary amine (the N-methyl group of the previous residue) or coupling of an N-methyl amino acid is sterically demanding.[1] Standard HBTU/HCTU protocols often result in low yields or deletion sequences.

Recommended Reagents:

-

Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or HOAt/DIC.

-

Base: DIPEA (Diisopropylethylamine) or Collidine.

-

Stoichiometry: 4-5 equivalents relative to resin loading.[1]

Step-by-Step Protocol:

-

Resin Preparation: Swell resin in DCM (30 min) then wash with NMP (3x).

-

Pre-Activation:

-

Dissolve Fmoc-N-Me-D-His(Trt)-OH in NMP (0.2 M).[1]

-

Add HATU (0.95 eq relative to AA) and DIPEA (2 eq relative to AA).

-

Observation: The solution should turn yellow/orange and become perfectly clear.

-

Allow to react for 1-2 minutes before adding to resin (pre-activation).

-

-

Coupling:

-

Add activated solution to resin.[2]

-

Reaction Time: 2 hours minimum. Double coupling is highly recommended.

-

-

Monitoring:

Part 4: Troubleshooting & Optimization

Issue: Precipitation in the Transfer Line

If utilizing an automated synthesizer (e.g., CS Bio, CEM Liberty), the delay between dissolution and delivery can cause the monomer to crash out.

-

Solution: Add 10-20% DMSO to the NMP solvent bottle used for this specific amino acid.[1] The DMSO/NMP mixture stabilizes the hydrophobic Trityl group while maintaining polarity.

Issue: Epimerization

Histidine is prone to racemization (L to D conversion) during activation, especially at high temperatures. Since this is the D-isomer , you risk converting it back to L.

-

Mitigation:

-

Keep activation temperature below 50°C (if using microwave SPPS).

-

Use Collidine instead of DIPEA as the base; it is weaker and less likely to abstract the

-proton. -

Limit pre-activation time to < 2 minutes.

-

Issue: Incomplete Coupling (Steric Hindrance)

The N-methyl group creates a "steric wall."[1]

References

-

Merck / Novabiochem. (n.d.). Fmoc-N-Me-His(Trt)-OH Product Guide. Retrieved from [1]

-

Source for "poor solubility but dissolves upon activation" claim.[1]

-

-

Biron, E., et al. (2006). Optimized selective N-methylation of peptides on solid support. Journal of Peptide Science. Retrieved from

- foundational text on handling N-methyl steric hindrance.

-

Teixidó, M., et al. (2005). Solid-Phase Synthesis of N-Methylated Peptides. Journal of Peptide Science. Retrieved from [1]

- Source for HATU/HO

-

Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews. Retrieved from [1]

- authoritative review on Trityl group stability and solubility.

An In-Depth Technical Guide to the Steric Effects of N-alpha-Methylation on Histidine Side Chains

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: From Foundational Amino Acid to Pharmacological Powerhouse

Histidine is a uniquely versatile amino acid. Its imidazole side chain, with a pKa near physiological pH, allows it to act as a proton donor or acceptor in enzymatic catalysis, coordinate with metal ions, and participate in crucial hydrogen bonding networks.[1][2] In the realm of peptide therapeutics, however, native peptide sequences often suffer from poor metabolic stability and low bioavailability, limiting their clinical potential.[3][4] N-alpha-methylation—the addition of a methyl group to the backbone amide nitrogen—is a premier strategy in medicinal chemistry to overcome these hurdles.[5][6][7] This modification introduces profound changes, enhancing proteolytic resistance and improving membrane permeability.[7][8]

When this powerful modification is applied to a residue as functionally critical as histidine, the consequences are complex and dominated by steric effects. This guide provides a detailed exploration of how the seemingly simple addition of a methyl group to the alpha-nitrogen of histidine sterically influences its side chain, altering its conformation, physicochemical properties, and ultimately, its functional potential in therapeutic design.

Part 1: The Physicochemical Ramifications of a Backbone Methyl Group

The introduction of a methyl group on the amide nitrogen atom of a histidine residue fundamentally alters the local stereoelectronic environment. This change is not merely additive; it initiates a cascade of conformational and electronic consequences.

Conformational Restriction: A Redefined Ramachandran Space

The most direct steric consequence of Nα-methylation is the restriction of the peptide backbone's conformational freedom. The methyl group introduces a steric clash that limits the allowable torsion angles of the backbone, specifically the phi (φ) and psi (ψ) angles.[5][9] Unlike a standard peptide bond where the amide proton is small, the bulkier methyl group renders significant portions of the Ramachandran plot energetically inaccessible.[9] This "conformational constraint" can pre-organize the peptide into a specific secondary structure, such as a β-turn, which is often crucial for receptor engagement.[5][10][11]

Furthermore, Nα-methylation lowers the energy barrier for cis/trans isomerization of the amide bond.[8][12][13] While the trans conformation is overwhelmingly favored in standard peptides, the cis conformation becomes significantly more accessible in N-methylated peptides, introducing another layer of structural diversity and control.[5]

Caption: Steric effects of Nα-methylation on backbone conformation.

Side Chain Orientation and Physicochemical Properties

The backbone rigidity imposed by Nα-methylation directly influences the orientation of the histidine imidazole side chain (χ angles). By constraining the backbone, the degrees of freedom for the side chain are also reduced, potentially locking it into a specific rotameric state. This is critical for function, as the precise positioning of the imidazole ring dictates its ability to interact with binding partners, coordinate metals, or participate in catalysis.

While side-chain methylation is known to increase the pKa of the imidazole ring[14], the effect of backbone Nα-methylation is more nuanced. It primarily acts indirectly by altering the microenvironment. If the constrained conformation forces the imidazole into a more solvent-exposed or electrostatically unfavorable environment, its pKa may shift. Conversely, if the conformation favors a buried, hydrophobic pocket, the pKa could be significantly perturbed.[2]

Computational studies using Density Functional Theory (DFT) have further elucidated the electronic impact, showing that N-methylation leads to an increase in lipophilicity (higher ClogP values) and can, perhaps counterintuitively, increase aqueous solubility due to changes in the solvation free energy (ΔGsolv).[8][12][13]

| Property | Effect of Nα-Methylation on Histidine | Rationale / Consequence | Supporting Evidence |

| Backbone Conformation (φ, ψ) | Severely restricted | Steric hindrance from the methyl group limits allowable Ramachandran space, inducing specific secondary structures. | NMR Studies, Computational Modeling[9][11] |

| Amide Bond Isomerization | Lowered energy barrier to cis form | The steric bulk of the methyl group reduces the energetic preference for the trans conformation. | DFT Calculations[8][12][13] |

| Side Chain Conformation (χ) | Restricted rotameric states | "Locked" backbone conformation reduces the degrees of freedom for the imidazole side chain. | Inferred from structural studies (NMR/X-ray) |

| Imidazole pKa | Indirectly perturbed | Altered local microenvironment (solvation, electrostatics) due to fixed conformation. | Based on principles of pKa perturbation[2] |

| Lipophilicity (ClogP) | Increased | Addition of a nonpolar methyl group. | DFT Calculations, Experimental Partitioning[12][13] |

| Aqueous Solubility | Often increased | Favorable change in the Gibbs free energy of solvation (ΔGsolv) despite increased lipophilicity. | DFT Calculations[8][12] |

Table 1: Summary of Physicochemical Effects of Nα-Methylation on Histidine-Containing Peptides.

Part 2: Functional Consequences in Drug Design

The steric and electronic changes induced by Nα-methylation of histidine translate directly into tangible benefits for peptide drug development.

-

Enhanced Receptor Affinity and Selectivity: By locking the peptide into a bioactive conformation, Nα-methylation can significantly enhance binding affinity to a target receptor, reducing the entropic penalty of binding.[3][5][7] This conformational control can also improve selectivity between different receptor subtypes.[4]

-

Improved Metabolic Stability: The steric shield provided by the N-methyl group effectively blocks the approach of proteolytic enzymes, preventing cleavage of the adjacent peptide bond and dramatically increasing the peptide's in vivo half-life.[5][7][8]

-

Modulation of Metal Binding: The orientation of the histidine side chain is critical for coordinating metal ions like zinc or nickel.[15] Nα-methylation, by fixing the side chain's position, can either enhance or diminish metal chelation, providing a tool to fine-tune the metallopeptide's properties.[16] For example, studies on METTL9-catalyzed methylation show that modification of histidine can compromise the ability to coordinate zinc ions.[16]

Part 3: A Guide to Experimental Characterization

Validating the effects of Nα-methylation requires a multi-faceted experimental approach. The choice of technique depends on the specific question being asked, from confirming synthesis to elucidating high-resolution structural details and quantifying thermodynamic impacts.

Caption: Workflow for the synthesis and characterization of Nα-methylated peptides.

Synthesis of Nα-Methylated Histidine Peptides

The synthesis of peptides containing N-methylated amino acids presents unique challenges, including difficult coupling steps and potential side reactions.[17] However, robust methods have been developed for both solution-phase and solid-phase synthesis.[4][18][19] A common solid-phase strategy involves using pre-prepared Fmoc-N-Me-His(Trt)-OH building blocks, which can be incorporated into standard Fmoc-based peptide synthesis protocols, albeit with optimized coupling reagents to overcome the steric hindrance at the secondary amine.[17]

Structural Analysis: NMR and X-ray Crystallography

Nuclear Magnetic Resonance (NMR) Spectroscopy is the cornerstone for studying N-methylated peptides in solution.[11][20] It provides unparalleled insight into the conformational ensemble, cis/trans populations, and the precise location of the modification.

-

Key NMR Experiments:

-

1D ¹H NMR: The appearance of a singlet in the ~2.5-3.5 ppm range is the first indication of an N-methyl group.[21]

-

2D ROESY/NOESY: These experiments detect through-space proton-proton proximities. A strong cross-peak between the N-methyl protons and the alpha-proton of the preceding residue is definitive proof of incorporation at that specific location.[11][21] The pattern of other NOEs reveals the peptide's secondary structure.

-

2D ¹H-¹³C HMBC: This experiment shows long-range (2-3 bond) correlations. A correlation from the N-methyl protons to the carbonyl carbon of the preceding residue provides unambiguous positional confirmation.[21]

-

X-ray Crystallography offers a static, high-resolution snapshot of the peptide's conformation in the solid state.[22][23] While it requires obtaining suitable crystals, a solved crystal structure provides precise bond lengths, angles, and torsional angles, offering definitive proof of the steric consequences of Nα-methylation.[24]

Thermodynamic Analysis: Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is considered the gold standard for quantifying the thermodynamics of binding interactions in solution.[25] It directly measures the heat released or absorbed as a ligand (the Nα-methylated peptide) is titrated into a solution containing its binding partner (e.g., a receptor or protein).[26] A single ITC experiment can determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction, providing a complete thermodynamic profile.[25][27]

This protocol provides a self-validating system for measuring the binding thermodynamics of an Nα-methylated histidine peptide.

-

Sample Preparation (The Causality Behind the Choice):

-

Peptide & Protein Purity: Both the peptide ligand and the target protein must be of high purity (>95% by HPLC and SDS-PAGE, respectively) to ensure accurate concentration determination and a single binding event.

-

Buffer Matching: Dialyze both the peptide and protein extensively against the identical buffer. Mismatched buffers will generate large heats of dilution, obscuring the binding signal. A common choice is a phosphate or HEPES buffer at a physiologically relevant pH (e.g., 7.4).[16]

-

Concentration Determination: Accurately measure the concentrations of both components using a reliable method (e.g., UV-Vis absorbance at 280 nm for the protein, or a quantitative amino acid analysis for the peptide). The protein concentration in the cell should be 10-20 times the expected KD, and the peptide concentration in the syringe should be 10-15 times the protein concentration to ensure saturation is reached.[27]

-

-

ITC Experiment Setup:

-

Instrument: Use a modern, sensitive ITC instrument (e.g., MicroCal PEAQ-ITC).[16]

-

Titration Parameters:

-

Cell: Load the target protein into the sample cell (~200-300 µL).

-

Syringe: Load the Nα-methylated peptide into the injection syringe (~40-50 µL).

-

Temperature: Set the experiment temperature (e.g., 25 °C).

-

Injections: Program a series of small injections (e.g., one initial 0.4 µL injection followed by 18-20 injections of 2 µL) with sufficient spacing to allow a return to baseline.[16]

-

-

-

Control Experiments (Self-Validation):

-

Ligand-to-Buffer Titration: Inject the peptide from the syringe into the sample cell containing only buffer. This measures the heat of dilution of the peptide, which must be subtracted from the main experimental data.

-

Buffer-to-Protein Titration: Inject buffer from the syringe into the protein solution in the cell. This accounts for any heat effects from injection or buffer-protein interactions.

-

-

Data Analysis:

-

Integrate the raw power data to obtain the heat change per injection (μcal/sec).

-

Subtract the heats of dilution from the control experiments.

-

Fit the resulting binding isotherm (kcal/mol vs. molar ratio) to a suitable binding model (e.g., "One Set of Sites") using the instrument's analysis software.[16] The fit will yield the key thermodynamic parameters: KD, n, ΔH, and ΔS.

-

Conclusion

The N-alpha-methylation of histidine is a potent tool in peptide chemistry that leverages steric effects to achieve desirable pharmacological properties. The introduction of a single methyl group on the backbone nitrogen creates a domino effect, beginning with the restriction of backbone torsional angles, which in turn dictates the orientation of the functionally critical imidazole side chain. This conformational constraint can enhance binding affinity, improve selectivity, and provide a steric shield against enzymatic degradation. A thorough characterization using a combination of NMR for solution-state structure, X-ray crystallography for solid-state validation, and ITC for thermodynamic profiling is essential to fully understand and exploit the nuanced effects of this powerful modification in the design of next-generation peptide therapeutics.

References

-

He, C., Shang, R., Yue, T., Zhang, Y., & Wei, Y. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. Bioorganic Chemistry, 141, 106892. [Link]

-

Rauf, S. M. A., Arvidsson, P. I., Albericio, F., Govender, T., Maguire, G. E. M., Kruger, H. G., & Honarparvar, B. (2015). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Organic & Biomolecular Chemistry, 13(35), 9251–9262. [Link]

-

Rauf, S. M. A., Arvidsson, P. I., Albericio, F., Govender, T., Maguire, G. E. M., Kruger, H. G., & Honarparvar, B. (2015). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: A DFT study. ResearchGate. [Link]

-

Reinhold, V. N., Ishikawa, Y., & Melville, D. B. (1968). Synthesis of .alpha.-N-methylated histidines. Journal of Medicinal Chemistry, 11(2), 258–260. [Link]

-

Rauf, S. M. A., Arvidsson, P. I., Albericio, F., Govender, T., Maguire, G. E. M., Kruger, H. G., & Honarparvar, B. (2015). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. RSC Publishing. [Link]

-

Laufer, B., Chatterjee, J., Frank, A. O., & Kessler, H. (2009). Can N-methylated amino acids serve as substitutes for prolines in conformational design of cyclic pentapeptides? Journal of Peptide Science, 15(3), 141–146. [Link]

-

Vinogradov, A. A., et al. (2016). Conformational analysis of N-methylated peptides. ResearchGate. [Link]

-

Luka, Z., & Pota, K. (2021). Enzymology and significance of protein histidine methylation. Journal of Biological Chemistry, 297(2), 100918. [Link]

-

Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research, 41(10), 1331–1342. [Link]

-

Lv, Y., et al. (2022). Molecular basis for protein histidine N1-specific methylation of the “His-x-His” motifs by METTL9. Structure, 30(5), 717-729.e6. [Link]

-

Reinhold, V. N., Ishikawa, Y., & Melville, D. B. (1968). Synthesis of .alpha.-N-methylated histidines. Journal of Medicinal Chemistry. [Link]

-

Garcia-Ramos, Y., & Tulla-Puche, J. (2021). N -methylation in amino acids and peptides: Scope and limitations. ResearchGate. [Link]

-

Reinhold, V. N., Ishikawa, Y., & Melville, D. B. (1968). Synthesis of alpha-N-methylated histidines. PubMed. [Link]

-

Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. ResearchGate. [Link]

-

Fiori, S., et al. (2011). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Current Medicinal Chemistry, 18(26), 4002-4020. [Link]

-

O'Donnell, M. J., et al. (1989). A convenient synthesis of L-1-methylhistidine and L-1-ethylhistidine. ResearchGate. [Link]

-

Moody, P. C., et al. (2021). Engineering of a Peptide α‐N‐Methyltransferase to Methylate Non‐Proteinogenic Amino Acids. Angewandte Chemie International Edition, 60(26), 14319-14323. [Link]

-

Le, T. H., et al. (2025). The molecular basis for acetylhistidine synthesis by HisAT/NAT16. Nature Communications. [Link]

-

Lv, Y., et al. (2022). Molecular basis for protein histidine N1-specific methylation of the “His-x-His” motifs by METTL9. ResearchGate. [Link]

-

Trecordi, C., et al. (2015). Methyl-Based NMR Spectroscopy Methods for Uncovering Structural Dynamics in Large Proteins and Protein Complexes. Biochemistry, 54(40), 6137–6149. [Link]

-

Velazquez-Campoy, A., & Freire, E. (2006). Isothermal titration calorimetry to determine association constants for high-affinity ligands. Nature Protocols, 1(1), 186–191. [Link]

-

Nuvisan. (n.d.). Isothermal titration calorimetry: the gold standard in ligand-binding analysis. Nuvisan. [Link]

-

Li, Y., et al. (2024). N-methylation of histidine to tune tautomeric preferences in histidine-heme coordination and enzyme-mimetic catalysis. Chemical Communications, 60(58), 8031-8034. [Link]

-

Bou-Moreno, R., et al. (2011). Isothermal titration calorimetry of Ni(II) binding to histidine and to N-2-aminoethylglycine. Talanta, 84(2), 347-354. [Link]

-

Ciulli, A. (2013). Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. Methods in Molecular Biology, 1008, 321-344. [Link]

-

Poon, G. M. K., & Macgregor, R. B. (2010). Contributions of the Histidine Side Chain and the N-terminal α-Amino Group to the Binding Thermodynamics of Oligopeptides to Nucleic Acids as a Function of pH. Journal of Molecular Biology, 397(2), 565–578. [Link]

-

Mutt, E., et al. (2020). Conformational editing of intrinsically disordered protein by α-methylation. ETH Zurich Research Collection. [Link]

-

Serrano, L., et al. (1992). Histidine residues at the N- and C-termini of alpha-helices: perturbed pKas and protein stability. Biochemistry, 31(8), 2253–2258. [Link]

-

LibreTexts. (2022). X-ray Protein Crystallography. Physics LibreTexts. [Link]

-

Hinds, M. G., & Norton, R. S. (1994). NMR Spectroscopy of Peptides and Proteins. Springer Nature Experiments. [Link]

-

Sugawara, H., et al. (2005). Crystallization and preliminary X-ray diffraction study of the histidine-containing phosphotransfer protein ZmHP1 from maize. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 61(Pt 4), 375–377. [Link]

-

Wikipedia. (n.d.). Protein. Wikipedia. [Link]

-

Hori, T., et al. (2023). Histidine Nτ-methylation identified as a new posttranslational modification in histone H2A at His-82 and H3 at His-39. Journal of Biological Chemistry, 299(9), 105151. [Link]

-

University of Tsukuba. (2023). Discovery of histidine methylation as a new post-translational modification of histone proteins. EurekAlert!. [Link]

-

Kwiatkowski, S., & Drozak, J. (2022). Protein Histidine Methylation. ResearchGate. [Link]

-

Poon, G. M., & Macgregor, R. B. Jr. (2010). Contributions of the histidine side chain and the N-terminal alpha-amino group to the binding thermodynamics of oligopeptides to nucleic acids as a function of pH. Journal of Molecular Biology, 397(2), 565-578. [Link]

Sources

- 1. Contributions of the Histidine Side Chain and the N-terminal α-Amino Group to the Binding Thermodynamics of Oligopeptides to Nucleic Acids as a Function of pH - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Histidine residues at the N- and C-termini of alpha-helices: perturbed pKas and protein stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Can N-methylated amino acids serve as substitutes for prolines in conformational design of cyclic pentapeptides? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Enzymology and significance of protein histidine methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Isothermal titration calorimetry of Ni(II) binding to histidine and to N-2-aminoethylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Molecular basis for protein histidine N1-specific methylation of the “His-x-His” motifs by METTL9 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. NMR Spectroscopy of Peptides and Proteins | Springer Nature Experiments [experiments.springernature.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. phys.libretexts.org [phys.libretexts.org]

- 23. Protein - Wikipedia [en.wikipedia.org]

- 24. Crystallization and preliminary X-ray diffraction study of the histidine-containing phosphotransfer protein ZmHP1 from maize - PMC [pmc.ncbi.nlm.nih.gov]

- 25. nuvisan.com [nuvisan.com]

- 26. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]

- 27. materials-talks.com [materials-talks.com]

Difference between L-histidine and D-histidine derivatives in peptidomimetics

Executive Summary

In the realm of peptidomimetics, the substitution of L-histidine (L-His) with its enantiomer, D-histidine (D-His), is a precision engineering strategy used to modulate pharmacokinetics without compromising—and often enhancing—pharmacodynamics. While L-His is ubiquitous in natural proteomes, serving as a critical catalytic residue and metal coordinator, its susceptibility to rapid proteolytic degradation limits the half-life of peptide therapeutics.

This guide details the physicochemical and biological divergences between L- and D-histidine derivatives. It provides actionable protocols for their synthesis and integration into drug candidates, focusing on overcoming the unique challenge of histidine racemization during solid-phase peptide synthesis (SPPS).

The Imidazole Paradox: Chemical Fundamentals

The core differentiator of histidine is its imidazole side chain, which has a pKa of approximately 6.[1][2][]0. This allows it to shuttle protons at physiological pH, making it essential for enzyme active sites (e.g., serine proteases) and endosomal escape mechanisms.

Chirality vs. Chemical Function

The switch from L- to D-His does not intrinsically alter the pKa of the imidazole ring. Both enantiomers possess identical scalar physicochemical properties (solubility, isoelectric point) in an achiral environment.

However, in the chiral environment of a folded peptide or a receptor binding pocket, the effective pKa can shift significantly.

-

L-His: Often positioned to interact with specific anionic residues (Asp/Glu), stabilizing the protonated imidazolium form.

-

D-His: Orients the imidazole ring into a different spatial vector. If this new position lacks stabilizing counter-ions or encounters a hydrophobic pocket, the apparent pKa will shift, altering the residue's protonation state at physiological pH.

Key Insight: When substituting D-His, you are not just changing shape; you are potentially altering the local electrostatic potential surface of the molecule.

Conformational Consequences[4]

The most profound impact of D-His substitution is structural. L-amino acids naturally favor regions in the Ramachandran plot corresponding to right-handed

Helix Disruption vs. Turn Induction

-

Helix Breaking: Inserting a single D-His into an L-peptide

-helix will disrupt the hydrogen bonding network, acting as a "helix breaker." This is useful for terminating helices or introducing flexibility. -

-Turn Stabilization: In many bioactive peptides (e.g., GnRH agonists), the bioactive conformation requires a sharp reverse turn (

Visualization: Conformational Impact

The following diagram illustrates how D-His alters the trajectory of the peptide backbone compared to L-His.

Figure 1: Structural impact of D-His substitution. D-His acts as a helix breaker in linear sequences but stabilizes beta-turns, crucial for receptor fitting in specific drug classes.

The Stability/Activity Trade-off

The primary driver for using D-His is proteolytic stability . Endogenous proteases and peptidases are stereoselective; they have evolved to recognize and cleave peptide bonds adjacent to L-amino acids.

Mechanism of Resistance

-

Steric Hindrance: The side chain of D-His projects into the "wrong" quadrant of the enzyme's active site, preventing the catalytic triad from accessing the scissile bond.

-

Half-Life Extension: Peptides containing D-His often exhibit half-lives ranging from hours to days, compared to minutes for their all-L counterparts.

The Trade-off: Receptor Recognition

While stability increases, affinity can decrease if the receptor requires an L-configuration for binding. However, successful "stereochemical scans" often find positions where chirality is not critical for binding but is critical for degradation.

-

Permissive Sites: Solvent-exposed loops are often tolerant of D-substitutions.

-

Critical Sites: Deep binding pockets usually reject the enantiomer.

Figure 2: Mechanism of proteolytic resistance. D-His prevents protease recognition, significantly extending the in vivo half-life of the therapeutic.

Synthetic Protocols: Preventing Racemization[5][6]

Synthesizing peptides with Histidine (L or D) presents a unique challenge: Racemization .[4] The imidazole ring can act as an intramolecular base, abstracting the proton from the

The Mechanism of Racemization[5][6][7]

-

Direct Enolization: The

-nitrogen of the imidazole abstracts the -

Azolactone Formation: The activated carboxyl group cyclizes to form an oxazolone; the imidazole facilitates this ring opening/closing, scrambling the chirality.

Protocol: Racemization-Free Coupling of Fmoc-D-His(Trt)-OH

Reagents:

-

Amino Acid: Fmoc-D-His(Trt)-OH (Trityl protection on N-tau is crucial; it sterically blocks the imidazole nitrogen).

-

Coupling Reagent: DIC (Diisopropylcarbodiimide) + Oxyma Pure (Ethyl cyano(hydroxyimino)acetate). Avoid HBTU/HATU with high concentrations of DIPEA, as tertiary bases promote racemization.

-

Solvent: DMF (Dimethylformamide).[5]

Step-by-Step Workflow:

-

Pre-Activation (Critical):

-

Dissolve Fmoc-D-His(Trt)-OH (3.0 eq) and Oxyma Pure (3.0 eq) in minimal DMF.

-

Cool the solution to 0°C (ice bath).

-

Add DIC (3.0 eq) and stir for 2 minutes. Low temperature suppresses racemization kinetics.

-

-

Coupling:

-

Add the pre-activated mixture to the resin-bound peptide.

-

Allow to react for 60 minutes at Room Temperature (do not heat).

-

Note: Do not use microwave heating for His coupling unless using specific "Microwave-safe" derivatives (e.g., Fmoc-His(Mbom)-OH).

-

-

Washing:

-

Drain and wash resin 3x with DMF to remove urea byproducts.

-

-

Monitoring:

-

Perform a Kaiser test. If positive (incomplete), recouple using HATU/HOAt/TMP (2,4,6-trimethylpyridine) – TMP is a weaker base than DIPEA and safer for His.

-

Figure 3: Optimized SPPS workflow for Histidine coupling. Emphasis on temperature control and base selection to prevent racemization.

Case Study: Histrelin (Vantas®)[9][10]

Drug: Histrelin Acetate Indication: Advanced Prostate Cancer, Central Precocious Puberty.[6] Mechanism: GnRH Agonist.[7][6]

The Substitution:

-

Native GnRH: pGlu-His-Trp-Ser-Tyr-Gly -Leu-Arg-Pro-Gly-NH2

-

Histrelin: pGlu-His-Trp-Ser-Tyr-D-His(N-benzyl) -Leu-Arg-Pro-NHEt[8]

Analysis: The native GnRH peptide is rapidly degraded (half-life < 5 mins). The substitution of Glycine at position 6 with D-His(N-benzyl) serves two functions:

-

Conformational Lock: The D-amino acid at position 6 stabilizes a

-turn, which is the bioactive conformation required for binding to the GnRH receptor. -

Hydrophobic Interaction: The N-benzyl group on the D-His side chain adds significant hydrophobicity, improving membrane interaction and receptor affinity (potency is ~100x higher than native GnRH).

This modification transforms a transient signaling molecule into a potent, long-acting therapeutic suitable for 12-month implantable delivery systems.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 56927879, Histrelin acetate. Retrieved from [Link]

-

Mergler, M., et al. (2001). The Aspartimide Problem in Fmoc-based SPPS. Journal of Peptide Science. Retrieved from [Link]

-

Bechinger, B. (2021).[9] Different Biological Activities of Histidine-Rich Peptides Are Favored by Variations in Their Design. MDPI. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Histidine (His) Amino Acid - Creative Peptides [creative-peptides.com]

- 4. Epimerisation in Peptide Synthesis [mdpi.com]

- 5. Mechanism of racemisation of histidine derivatives in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Histrelin - Wikipedia [en.wikipedia.org]

- 7. Histrelin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. Cyclic peptide drugs approved in the last two decades (2001–2021) - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00154J [pubs.rsc.org]

The Strategic Application of Fmoc-N-Me-D-His(Trt)-OH in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide-based therapeutics, the pursuit of enhanced stability, improved bioavailability, and refined receptor interactions is a paramount objective. The strategic incorporation of non-canonical amino acids represents a powerful tool in this endeavor. This technical guide delves into the multifaceted applications of a unique building block, Fmoc-N-Me-D-His(Trt)-OH, in drug discovery. As a Senior Application Scientist, this document aims to provide not just a theoretical overview, but a practical, in-depth exploration of the rationale, methodologies, and implications of utilizing this modified amino acid to overcome critical hurdles in peptide drug development.

The Rationale for N-Methylated D-Histidine: A Trifecta of Advantages

The selection of Fmoc-N-Me-D-His(Trt)-OH as a building block in peptide synthesis is a deliberate strategy to impart a synergistic combination of beneficial properties to a peptide drug candidate. This choice is rooted in the distinct advantages conferred by N-methylation, the use of a D-enantiomer, and the inherent properties of the histidine side chain.

N-Methylation: Enhancing "Drug-Like" Properties

The introduction of a methyl group to the alpha-amino group of an amino acid residue profoundly alters the physicochemical characteristics of the peptide backbone.[1][2][3] This modification is a cornerstone of modern peptidomimetic chemistry, offering several key benefits:

-

Increased Proteolytic Resistance: The N-methyl group acts as a steric shield, hindering the approach of proteases that would otherwise cleave the peptide bond.[4] This increased resistance to enzymatic degradation translates to a longer in vivo half-life, a critical factor for therapeutic efficacy.[3]

-

Enhanced Membrane Permeability: By replacing the amide proton, N-methylation reduces the hydrogen bond donor capacity of the peptide backbone.[5] This decrease in polarity can lower the desolvation penalty associated with crossing lipid bilayers, thereby improving cell permeability and the potential for oral bioavailability.[3][5]

-

Conformational Constraint: The steric bulk of the methyl group restricts the conformational freedom of the peptide backbone, which can help to lock the peptide into a bioactive conformation.[4] This pre-organization can lead to increased receptor binding affinity and selectivity.[1]

The D-Amino Acid Advantage: Bolstering Stability

The incorporation of D-amino acids, the non-natural mirror images of their L-counterparts, is another well-established strategy to enhance the stability of peptide therapeutics. Peptides containing D-amino acids are significantly more resistant to degradation by naturally occurring proteases, which are stereospecific for L-amino acids. This enzymatic resistance contributes to a prolonged duration of action in the body.

Histidine's Imidazole Side Chain: A Hub of Functionality

The imidazole side chain of histidine is unique among the natural amino acids, with a pKa near physiological pH. This allows it to act as both a proton donor and acceptor, participating in crucial biological interactions such as metal ion coordination, hydrogen bonding, and catalytic activity.[6] The trityl (Trt) protecting group on the imidazole nitrogen prevents unwanted side reactions during synthesis while being readily removable under acidic conditions.[7]

The combination of these three features in Fmoc-N-Me-D-His(Trt)-OH provides a powerful tool to strategically modify a peptide's structure and function, addressing common liabilities of peptide-based drugs.

Synthesis and Physicochemical Properties

The synthesis of Fmoc-N-Me-D-His(Trt)-OH is a multi-step process that requires careful control of protecting group chemistry. While a detailed, publicly available, step-by-step protocol for this specific chiral and N-methylated derivative is not extensively documented in standard literature, the general principles of N-methylation of Fmoc-amino acids can be applied.[8][9] A common approach involves the on-resin N-methylation of the D-histidine residue after its incorporation into the peptide chain.[10]

Table 1: Physicochemical Properties of Fmoc-N-Me-D-His(Trt)-OH

| Property | Value | Reference |

| Molecular Formula | C41H35N3O4 | |

| Molecular Weight | 633.7 g/mol | |

| Appearance | White to off-white solid | [11] |

| Solubility | Soluble in common organic solvents used in SPPS (e.g., DMF, NMP, DCM) | [11] |

| Storage | Store at 2-8°C, protected from moisture |

Incorporation into Peptide Synthesis: Overcoming Steric Hindrance

The primary challenge in utilizing Fmoc-N-Me-D-His(Trt)-OH in solid-phase peptide synthesis (SPPS) is the steric hindrance presented by the N-methyl group.[12][13] This hindrance reduces the nucleophilicity of the secondary amine, making the subsequent coupling step more difficult and requiring optimized conditions to achieve high efficiency.

Recommended Coupling Reagents and Conditions

Standard coupling reagents may prove insufficient for driving the acylation of the N-methylated amine to completion. Therefore, the use of more potent coupling reagents is highly recommended.

Table 2: Recommended Coupling Reagents for Sterically Hindered Amino Acids

| Coupling Reagent | Class | Key Features | Reference |

| HATU | Uronium Salt | Highly reactive, effective for hindered couplings. | [14] |

| HCTU | Uronium Salt | A more cost-effective alternative to HATU with good reactivity. | |

| PyAOP | Phosphonium Salt | Particularly effective for coupling N-methyl amino acids. | [15] |

| PyBOP | Phosphonium Salt | A well-established reagent for difficult couplings. | [14] |

| COMU | Uronium Salt | High coupling efficiency, especially in microwave-assisted SPPS. | [16] |

General Protocol for Coupling to an N-Methylated Residue:

-

Fmoc Deprotection: Perform the standard Fmoc deprotection of the preceding amino acid using 20% piperidine in DMF.

-

Washing: Thoroughly wash the resin with DMF to remove all traces of piperidine.

-

Activation: Pre-activate the incoming Fmoc-protected amino acid (3-5 equivalents) with a suitable coupling reagent (e.g., HATU, 3-5 equivalents) and a base such as DIPEA (6-10 equivalents) in DMF for 1-5 minutes.

-

Coupling: Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-4 hours at room temperature. The use of microwave irradiation can significantly reduce coupling times.[16]

-

Monitoring: Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test (which will be negative for the secondary amine) or the bromophenol blue test.[13]

-

Double Coupling: If the initial coupling is incomplete, a second coupling step is recommended to ensure a high yield of the desired peptide.

Caption: Workflow for coupling onto an N-methylated amino acid residue in SPPS.

Applications in Drug Discovery: Case Studies and Future Perspectives

While specific, publicly documented case studies detailing the use of Fmoc-N-Me-D-His(Trt)-OH in named drug candidates are limited, the principles guiding its use are well-established in the field of medicinal chemistry.[3][17] The strategic placement of this residue can be envisioned in various therapeutic areas:

-

Metabolic Disorders: In the development of analogs of peptide hormones such as GLP-1 or amylin, incorporating N-Me-D-His could enhance their resistance to DPP-4 or other degrading enzymes, leading to a longer duration of action.

-

Oncology: For peptide-based cancer therapeutics that target specific receptors, the conformational rigidity imparted by N-Me-D-His could improve binding affinity and selectivity, potentially reducing off-target effects.

-

Neurological Disorders: The increased lipophilicity and stability offered by this modification could be leveraged to improve the blood-brain barrier penetration of neuropeptide analogs.

The following diagram illustrates a conceptual workflow for the rational design of a peptide therapeutic incorporating Fmoc-N-Me-D-His(Trt)-OH.

Caption: Conceptual workflow for peptide drug development using Fmoc-N-Me-D-His(Trt)-OH.

Analytical Characterization of Peptides Containing N-Me-D-His

The successful synthesis and purification of peptides containing N-Me-D-His requires robust analytical techniques to confirm the identity and purity of the final product.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the primary method for assessing the purity of the crude peptide and for purifying the target peptide.[18] The increased lipophilicity due to N-methylation will typically result in a longer retention time compared to the non-methylated counterpart.

-

Mass Spectrometry (MS): Mass spectrometry is essential for confirming the molecular weight of the synthesized peptide. A mass increase of 14 Da for each N-methylation is expected. Tandem mass spectrometry (MS/MS) can be used to verify the sequence and locate the position of the N-methylated residue.[19]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For a detailed structural analysis, 2D NMR techniques can be employed to study the conformational effects of N-methylation on the peptide structure.

Conclusion

Fmoc-N-Me-D-His(Trt)-OH is a highly valuable, albeit challenging, building block in the arsenal of the peptide medicinal chemist. Its strategic incorporation offers a powerful approach to systematically address the inherent weaknesses of peptide therapeutics, namely poor metabolic stability and low bioavailability. The successful application of this modified amino acid requires a thorough understanding of its synthetic challenges and the implementation of optimized coupling protocols. As the field of peptide drug discovery continues to evolve, the rational design and synthesis of peptides incorporating such multifaceted modifications will be instrumental in developing the next generation of potent and effective peptide-based medicines.

References

- A Researcher's Guide to Coupling Reagents for Sterically Hindered Amino Acids. Benchchem.

- Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. PubMed. 2023 Dec.

- Backbone N-methyl

- N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity.

- N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. CIPSM. 2008 Jul 18.

- Modified Peptides: Special Consider

- Review on N-methylation. The Curious Wavefunction. 2013 Jan 11.

- strategies to overcome steric hindrance in N-methyl

- The Strategic Incorporation of N-Methylated Amino Acids in Peptide Design: An In-depth Technical Guide. Benchchem.

- N-methylation in amino acids and peptides: Scope and limit

- Amino Acid Deriv

- Nα-Fmoc-Nim-trityl-D-histidine. Chem-Impex.

- 6 Synthesis of N-Alkyl Amino Acids. Monash University.

- Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique.

- N -methylation in amino acids and peptides: Scope and limitations.

- Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissoci

- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. 2024 Jun 4.

- New method for the synthesis of N-methyl amino acids containing peptides by reductive methylation of amino groups on the solid phase. PubMed.

- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. 2007 Dec 13.

- Analysis Methods for Peptide-Related Impurities in Peptide Drugs. 2023 Jun 19.

- Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage. 2023 Jan 30.

- Analysis and Purification of Synthetic Peptides by Liquid Chrom

- Application Notes & Protocols: Efficient Incorporation of N-Methylated Amino Acids in Peptide Synthesis. Benchchem.

- Molecular basis for protein histidine N1-specific methylation of the “His-x-His” motifs by METTL9. PMC.

- The latest SPPS application data - innov

- Peptide Coupling Reagents, More than a Letter Soup. 2011 Aug 26.

- HPLC Analysis Methods for Peptide Characteriz

- Coupling Reagents. Aapptec Peptides.

- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick labor

- Methods and protocols of modern solid phase peptide synthesis. 2014 Jun 13.

- Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.

- Synthesis and applic

- Solid-phase peptide synthesis using Nα-trityl-amino acids.

- Suppression of Simultaneous Fmoc-His(Trt)

- Fmoc-His(Trt)-OH [109425-51-6]. Aapptec Peptides.

- Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. MDPI. 2023 Nov 13.

- Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. PMC. 2023 Nov 13.

- Histidine Amino Acids: Properties, Function, Benefits, and Sources.

- impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry (AJPAMC).

- Semi-Mechanistic Population Pharmacokinetic Modeling of L-Histidine Disposition and Brain Uptake in Wildtype and Pht1 Null Mice. PMC.

- Quantification of Nτ -Methylhistidine and Nπ-Methylhistidine in Chicken Plasma by Liquid Chromatography–Tandem Mass Spectrometry. PMC. 2023 Jul 22.

- Nanofibrous Peptide Hydrogels Leveraging Histidine to Modulate pH-Responsive Supramolecular Assembly and Antibody Release.

Sources

- 1. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CIPSM - N-Methylation of Peptides: A New Perspective in Medicinal Chemistry [cipsm.de]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. The Curious Wavefunction: Review on N-methylation [wavefunction.fieldofscience.com]

- 6. Histidine (His) Amino Acid - Creative Peptides [creative-peptides.com]

- 7. peptide.com [peptide.com]

- 8. mdpi.com [mdpi.com]

- 9. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New method for the synthesis of N-methyl amino acids containing peptides by reductive methylation of amino groups on the solid phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chemimpex.com [chemimpex.com]

- 12. lifetein.com [lifetein.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. bachem.com [bachem.com]

- 15. peptide.com [peptide.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. N-methylation in amino acids and peptides: Scope and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. lcms.cz [lcms.cz]

- 19. Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Literature review on N-methylated histidine in solid phase synthesis

Technical Deep Dive: Strategic Integration of N-Methylated Histidine in SPPS

Executive Summary

The incorporation of N-methylated histidine into peptide sequences represents a convergence of two distinct synthetic challenges: the steric hindrance inherent to N-methylated amino acids and the regio-chemical instability of the imidazole ring. For the drug development professional, N-methylation is a high-value modification. It confers proteolytic resistance (specifically against dipeptidyl peptidases) and improves membrane permeability by lowering the energy penalty of desolvation.

However, "N-methylated histidine" is a terminological minefield. It can refer to backbone methylation (

Part 1: The Structural Landscape & Nomenclature Crisis

Before touching a resin, one must navigate the nomenclature divergence between organic chemistry (IUPAC) and biochemistry. Errors here lead to the purchase of the wrong regioisomer, a costly mistake in GMP environments.

The "Pros" and "Tele" Standard To ensure absolute technical accuracy, this guide utilizes the Greek designations based on proximity to the alanine side chain:

-

(Pros, Near): The nitrogen closer to the

-

(Tele, Far): The nitrogen further from the

Table 1: Nomenclature Cross-Reference

| Designation | Symbol | IUPAC Name (Chemical) | Biochemical Name (Biological) | Biological Context |

| Pros | 3-methylhistidine | 1-methylhistidine | Anserine precursor | |

| Tele | 1-methylhistidine | 3-methylhistidine | Actin/Myosin breakdown marker | |

| Alpha | -- | Peptidomimetics (Stability) |

Part 2: -Methyl Histidine (Backbone Modification)

This is the primary focus for therapeutic peptide design. Introducing a methyl group at the alpha-amine prevents the formation of the classic hydrogen bond donor, altering secondary structure and blocking enzymatic cleavage.

The Synthetic Challenge: Steric Clash

Coupling an incoming amino acid to an N-methylated residue is one of the most difficult steps in SPPS. The methyl group creates significant steric hindrance, preventing the approach of the activated ester. Furthermore, the secondary amine is less nucleophilic than a primary amine.

The Solution: High-Energy Activation

Standard HBTU/DIEA protocols will fail, leading to deletion sequences. We must employ high-efficiency coupling reagents that generate highly reactive active esters (7-azabenzotriazole esters).

Recommended Reagents:

-

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium): The gold standard.

-

COMU: A safer, often superior alternative to HATU that generates the Oxyma active ester.[4]

-

PyAOP: Phosphonium salt, excellent for N-Me-to-N-Me couplings.[5]

Protocol: Coupling to -Me-His-Resin

-

Reagent: 4 eq. Fmoc-AA-OH, 4 eq. HATU, 8 eq. DIEA (or TMP).

-

Solvent: NMP (N-methylpyrrolidone) is preferred over DMF to reduce aggregation.

-

Conditions: Double coupling is mandatory.

-

Coupling 1: 2 hours at RT.

-

Coupling 2: 1 hour at 50°C (Microwave or conventional heating). Note: Avoid heating if Cys or His are present without specific precautions, though His(Trt) is generally stable up to 50°C.

-

Part 3: Side-Chain Methylation ( vs ) & Racemization

When the methyl group is on the imidazole ring, the challenge shifts from sterics to regiochemistry and racemization .

The Racemization Mechanism

Histidine is notoriously prone to racemization during activation.[6][7][8] The

-

Critical Insight:

-methylation actually blocks this specific racemization pathway because the

Building Block Selection

Do not attempt to methylate histidine on-resin; regiocontrol is impossible. You must purchase or synthesize the specific isomer.

-

For

-Me-His: Use Fmoc-His( -

For

-Me-His: Use Fmoc-His(

Part 4: Visualization of Workflows

Diagram 1: Racemization Logic & Prevention

This diagram illustrates the decision matrix for handling Histidine derivatives to prevent chiral loss.

Caption: Decision matrix for selecting coupling conditions and building blocks based on methylation site to minimize racemization and deletion.

Diagram 2: The High-Steric Coupling Protocol ( -Me)

Standard automated protocols fail here. This workflow ensures complete coupling.

Caption: Optimized workflow for coupling sterically hindered N-methylated amino acids.

Part 5: Experimental Protocols

Protocol A: Coupling -Fmoc-N-Me-His(Trt)-OH

Context: You are adding the N-methylated histidine to the peptide chain.

-

Activation: Dissolve

-Fmoc-N-Me-His(Trt)-OH (3 eq) and HATU (2.9 eq) in minimum DMF. Add DIEA (6 eq). Pre-activate for exactly 30 seconds. Note: Long pre-activation causes epimerization. -

Coupling: Add to resin. Agitate for 60 minutes at Room Temperature.

-

Monitoring: Standard Kaiser test works here (primary amine on resin).

Protocol B: Coupling onto the N-Methylated Terminus

Context: The resin has N-Me-His at the N-terminus. You are adding the NEXT amino acid.[] This is the bottleneck.

-

Reagent Choice: Use COMU or HATU . Avoid HBTU/TBTU.

-

Solvent: Use NMP.

-

Procedure:

-

Dissolve Next-Fmoc-AA (5 eq) + COMU (5 eq) + DIEA (10 eq).

-

Add to resin.[11]

-

Microwave: 75°C for 5 minutes (if Cys/His absent) OR Convection: 50°C for 60 mins.

-

-

Monitoring: The Kaiser test is invalid for secondary amines. You must use the Chloranil Test or p-Nitrophenol ester test .

-

Chloranil Test: Blue beads = positive (incomplete coupling). Colorless = negative (complete).

-

References

-

BenchChem. (2025).[6] Minimizing Racemization in Peptide Synthesis: A Comparative Analysis of Boc-His(Boc)-OH and Alternatives. Retrieved from

-

CEM Corporation. (n.d.). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. Retrieved from

-

Merck Millipore. (n.d.). Novabiochem® Coupling Reagents: The coupling of N-methyl amino acids. Retrieved from

-

Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from

-

IUPAC. (n.d.). Nomenclature of Amino Acids and Peptides (IUPAC-IUB Joint Commission on Biochemical Nomenclature). Retrieved from

-

S.M.P.D.B. (2023). Metabolism and Physiological Effects of 1-Methylhistidine. Retrieved from

Sources

- 1. Histidine - Wikipedia [en.wikipedia.org]

- 2. 3-Methylhistidine and 1-methylhistidine - BEVITAL AS [bevital.no]

- 3. PathBank [pathbank.org]

- 4. bachem.com [bachem.com]

- 5. peptide.com [peptide.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS [cem.com]

- 11. peptide.com [peptide.com]

Methodological & Application

Coupling reagents for sterically hindered Fmoc-nalpha-methyl-n-im-trityl-d-histidine

Advanced Protocol: Coupling Sterically Hindered Fmoc-N -methyl-D-His(Trt)-OH

Abstract & Core Challenge

The incorporation of Fmoc-N

This Application Note provides a validated, high-efficiency protocol utilizing PyAOP or COMU with 2,4,6-collidine (TMP) to achieve quantitative coupling while suppressing racemization.

Mechanistic Insight: The Steric & Electronic Barrier

To select the correct reagent, one must understand the failure mode of standard reagents.

-

Steric Wall: The

-methyl group on the -

Racemization Risk: Histidine is unique; the imidazole nitrogen can act as an intramolecular base, abstracting the

-proton from the activated oxazolone intermediate, leading to racemization. This is exacerbated by strong bases (like DIEA) and high temperatures.

Visualization: Steric Clash & Activation

The following diagram illustrates the steric congestion and the decision logic for reagent selection.

Figure 1: The dual challenge of steric hindrance and intrinsic racemization susceptibility in N-methyl Histidine derivatives.

Reagent Selection Guide

For this specific residue, we recommend a tiered approach. PyAOP is the "Gold Standard" for N-methyl couplings, while COMU is a safer, highly effective alternative.

| Feature | PyAOP (Phosphonium) | COMU (Uronium/Oxyma) | HATU (Uronium/HOAt) |

| Mechanism | Generates highly reactive OBt ester; Phosphonium salt drives reaction forward even with low nucleophiles. | Generates Oxyma ester; safer byproduct; "Third Generation" structure mimics HATU reactivity. | Standard high-performance; generates OAt ester (anchimeric assistance). |

| N-Me Efficacy | Excellent. Preferred for coupling to and between N-Me amino acids. | Very High. Often comparable to HATU but with better solubility.[1][2] | High. Good, but PyAOP often outperforms in N-Me-N-Me couplings. |

| Racemization | Low (when used with Collidine). | Lowest. Oxyma is superior to HOBt/HOAt for suppressing racemization. | Low to Moderate. |

| Recommendation | Tier 1 (Difficult Cases) | Tier 1 (Standard) | Tier 2 |

The Critical Role of Base: 2,4,6-Collidine (TMP)

Do NOT use DIEA (Diisopropylethylamine) or NMM (N-methylmorpholine) as the primary base during the coupling of D-His.

-

Why? DIEA is a strong base that promotes proton abstraction from the

-carbon. -

Solution: Use 2,4,6-Collidine (TMP) .[3] It is a weaker base (pK

~7.4 vs 10.5 for DIEA) that is sufficient to deprotonate the carboxylic acid for activation but insufficient to abstract the

Experimental Protocol

Materials Required[1][2][5][6][7][8][9][10][11][12][13]

-

Amino Acid: Fmoc-N-Me-D-His(Trt)-OH (3.0 - 5.0 equivalents)

-

Coupling Reagent: PyAOP (Preferred) or COMU

-

Additive: HOAt (if using PyAOP) or Oxyma Pure (if using COMU)

-

Base: 2,4,6-Collidine (TMP)[3]

-

Solvent: Anhydrous DMF or NMP (NMP is superior for preventing aggregation).

-

Monitoring: Chloranil Test Kit (Ninhydrin is ineffective for secondary amines).

Workflow Diagram

Figure 2: Step-by-step decision tree for the coupling protocol.

Step-by-Step Procedure

1. Resin Preparation

Ensure the resin-bound peptide (N-terminal secondary amine) is fully swollen.

-

Wash resin 3x with DCM, then 3x with NMP.

2. Pre-Activation (The "Cold" Start)

Pre-activation minimizes the contact time between the base and the activated ester before it hits the resin, reducing racemization.

-

Mix:

-

Fmoc-N-Me-D-His(Trt)-OH (4.0 eq)

-

PyAOP (4.0 eq) [Substitute COMU here if preferred]

-